N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethylamino and methylphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The dimethylamino and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific conditions such as the presence of a Lewis acid catalyst (e.g., aluminum chloride) and controlled temperatures.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the quinoline derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., halides, amines), controlled temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-1-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- N-[4-(dimethylamino)phenyl]-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-16-7-11-19(12-8-16)28-22-5-4-6-23(29)20(22)15-21(25(28)31)24(30)26-17-9-13-18(14-10-17)27(2)3/h7-15H,4-6H2,1-3H3,(H,26,30) |
InChI Key |
WQNVGPVEPYPIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC=C(C=C4)N(C)C)C(=O)CCC3 |
Origin of Product |
United States |
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